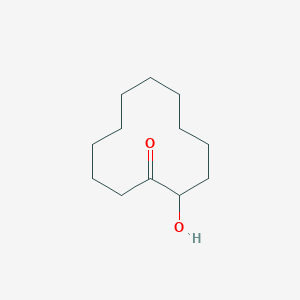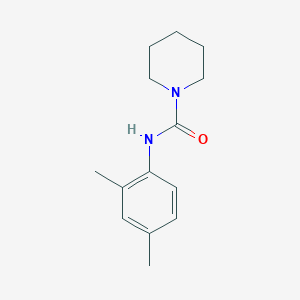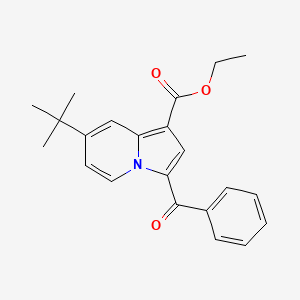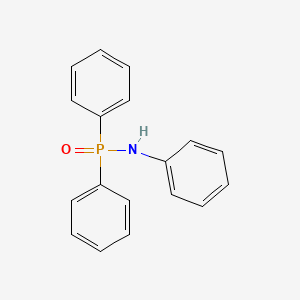
N,P,P-triphenylphosphinic amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,P,P-Triphenylphosphinic amide is an organophosphorus compound with the molecular formula C18H16NOP. It is a rare and unique chemical that is often used in early discovery research. The compound is known for its distinctive structure, which includes a phosphorus atom bonded to three phenyl groups and an amide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,P,P-triphenylphosphinic amide typically involves the reaction of triphenylphosphine with an appropriate amide source under controlled conditions. One common method is the reaction of triphenylphosphine with an amide in the presence of a catalyst, such as copper, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: N,P,P-Triphenylphosphinic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular iodine.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphinic amides depending on the reagents used.
Aplicaciones Científicas De Investigación
N,P,P-Triphenylphosphinic amide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N,P,P-triphenylphosphinic amide involves its interaction with molecular targets through its phosphorus and amide groups. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in research .
Comparación Con Compuestos Similares
Triphenylphosphine: Similar in structure but lacks the amide group.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine.
Phosphinic amides: A broader class of compounds with similar phosphorus-amide bonds.
Uniqueness: N,P,P-Triphenylphosphinic amide is unique due to its specific combination of phosphorus and amide functionalities, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized research applications where other similar compounds may not be suitable .
Propiedades
Fórmula molecular |
C18H16NOP |
|---|---|
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
N-diphenylphosphorylaniline |
InChI |
InChI=1S/C18H16NOP/c20-21(17-12-6-2-7-13-17,18-14-8-3-9-15-18)19-16-10-4-1-5-11-16/h1-15H,(H,19,20) |
Clave InChI |
UAYBIIYJBOWVRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




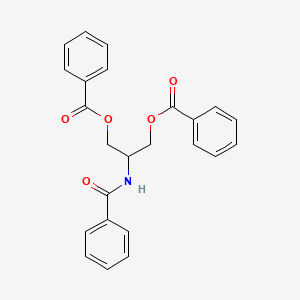
![N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea](/img/structure/B11955196.png)
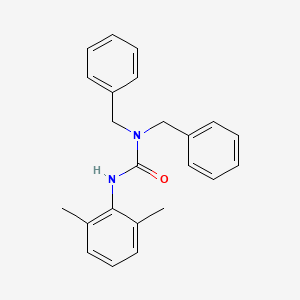
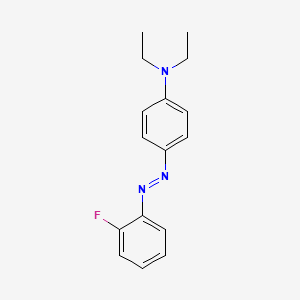
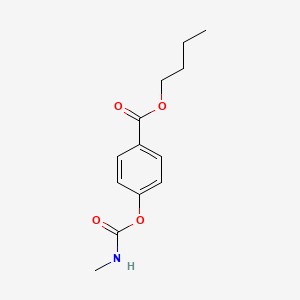

![Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11955229.png)
